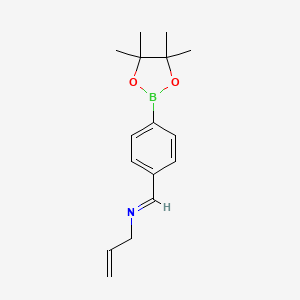![molecular formula C14H24F3NO3 B14156639 Butyl 2-[(trifluoroacetyl)amino]octanoate CAS No. 56051-55-9](/img/structure/B14156639.png)
Butyl 2-[(trifluoroacetyl)amino]octanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 2-[(trifluoroacetyl)amino]octanoate is an organic compound with the molecular formula C14H24F3NO3. It is a derivative of octanoic acid, where the hydrogen atom of the carboxyl group is replaced by a butyl group, and the hydrogen atom of the amino group is replaced by a trifluoroacetyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a dehydrating agent to facilitate the esterification process .
Industrial Production Methods
Industrial production of Butyl 2-[(trifluoroacetyl)amino]octanoate may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Butyl 2-[(trifluoroacetyl)amino]octanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trifluoroacetyl group to an amino group.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Applications De Recherche Scientifique
Butyl 2-[(trifluoroacetyl)amino]octanoate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Butyl 2-[(trifluoroacetyl)amino]octanoate involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can form hydrogen bonds and other interactions with biological molecules, influencing their structure and function. The butyl group provides hydrophobic interactions, enhancing the compound’s stability and bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Butyl trifluoroacetate: Similar in structure but lacks the amino group.
Octanoic acid: The parent compound without the butyl and trifluoroacetyl modifications.
Trifluoroacetic acid: Contains the trifluoroacetyl group but lacks the octanoate backbone.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
56051-55-9 |
|---|---|
Formule moléculaire |
C14H24F3NO3 |
Poids moléculaire |
311.34 g/mol |
Nom IUPAC |
butyl 2-[(2,2,2-trifluoroacetyl)amino]octanoate |
InChI |
InChI=1S/C14H24F3NO3/c1-3-5-7-8-9-11(12(19)21-10-6-4-2)18-13(20)14(15,16)17/h11H,3-10H2,1-2H3,(H,18,20) |
Clé InChI |
KSZMRHQNONVVJZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C(=O)OCCCC)NC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-({[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazinyl]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14156563.png)

![5,5,6-Trimethyl-2-(2-phenylethynyl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B14156580.png)
![2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B14156586.png)
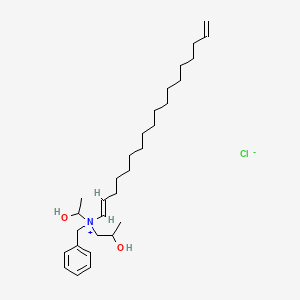
![3-Hydroxythieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14156592.png)
![2-{(E)-[(4-bromo-2-fluorophenyl)imino]methyl}naphthalen-1-ol](/img/structure/B14156594.png)
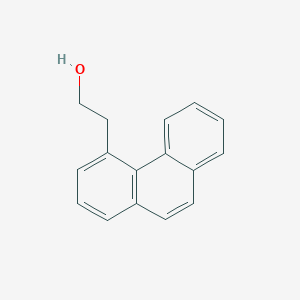
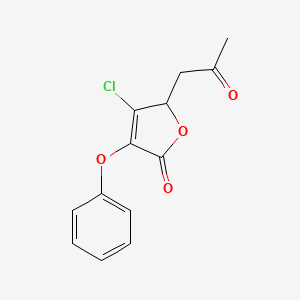
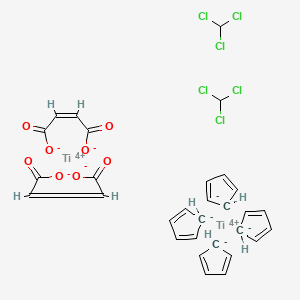
![3-[(4-Chlorophenyl)sulfonyl]-2-(4-methylphenyl)-1,3-thiazolidine](/img/structure/B14156651.png)

![N-isobutyl-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B14156660.png)
